molecular formula C11H8FNO2 B291308 N-(3-fluorophenyl)furan-2-carboxamide

N-(3-fluorophenyl)furan-2-carboxamide

Cat. No.: B291308
M. Wt: 205.18 g/mol
InChI Key: CRFVCSSNFZFGDB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of furan-carboxamide derivatives, a family of compounds noted for their diverse and potent biological activities. Structurally, it consists of a furan ring linked via a carboxamide group to a 3-fluorophenyl ring, a framework that is frequently explored for the development of novel therapeutic agents . The core research value of this compound lies in the documented bioactivity of its structural analogs. Furan-carboxamide derivatives have demonstrated considerable potential in various research areas. Specifically, closely related compounds have shown promising broad-spectrum antifungal activity against a range of pathogenic fungi, including Candida and Cryptococcus species . Furthermore, structurally similar carbamothioyl-furan-2-carboxamide derivatives have exhibited significant anti-cancer potential in vitro, particularly against human hepatocellular carcinoma cell lines (HepG2 and Huh-7) and breast cancer cell lines (MCF-7), with some analogs showing cell viability as low as 33.29% . This suggests that this compound may serve as a valuable precursor or pharmacophore for the design and synthesis of new anti-infective or oncological research compounds. Researchers are encouraged to investigate its full mechanism of action, which may involve interactions with critical cellular targets common to this class of molecules. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

N-(3-fluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8FNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)

InChI Key

CRFVCSSNFZFGDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CO2

solubility

26.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Analogs

Compound Name Substituent(s) Synthesis Yield Key Observations
N-(4-Bromophenyl)furan-2-carboxamide 4-Br 94% High yield due to optimized base
5-Nitro-N-(3-TFM-phenyl)furan-2-carboxamide () 5-NO₂, 3-CF₃ N/A Enhanced lipophilicity from CF₃ group
N-(3-Chloro-4-methylphenyl)-5-(2-ClPh)furan-2-carboxamide () 3-Cl, 4-Me, 2-Cl N/A Increased molecular weight (346.2 g/mol)

Physicochemical Properties

  • For example, N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide () has a molecular weight of 346.2 g/mol, which may reduce aqueous solubility compared to simpler derivatives .
  • Thermal Stability : Fluorine’s electronegativity enhances thermal stability, as seen in 3-chloro-N-phenyl-phthalimide (), where chloro and phenyl groups stabilize the crystal lattice .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

  • Base activation : Triethylamine (Et₃N) deprotonates 3-fluoroaniline, enhancing its nucleophilicity.

  • Acyl chloride activation : Furan-2-carbonyl chloride reacts with the amine to form a tetrahedral intermediate.

  • Elimination : The intermediate collapses, releasing HCl and forming the amide bond.

Typical procedure :

  • Molar ratio : 1:1 furan-2-carbonyl chloride to 3-fluoroaniline

  • Solvent : Anhydrous dichloromethane (DCM)

  • Base : Et₃N (1.0 equiv)

  • Temperature : 0°C → room temperature (18–24 hr)

  • Workup : Quench with 1N HCl, extract with DCM, dry over Na₂SO₄

  • Purification : Flash column chromatography (ethyl acetate/hexane)

Yield : 89–94% (theoretical maximum: 94% for analogous reactions)

In Situ Generation of Furan-2-Carbonyl Chloride

For laboratories lacking preformed furan-2-carbonyl chloride, the acyl chloride can be generated in situ from furan-2-carboxylic acid using thionyl chloride (SOCl₂):

Two-Step Synthesis

  • Chlorination :

    • Furan-2-carboxylic acid + SOCl₂ (1.5 equiv) → furan-2-carbonyl chloride

    • Conditions : Reflux in anhydrous DCM (4–6 hr)

    • Byproduct : SO₂, HCl (removed under vacuum)

  • Amidation :

    • Proceed as in Section 1.1 with in situ-generated acyl chloride

Advantages :

  • Avoids handling/storage of moisture-sensitive acyl chloride

  • Overall yield : 78–85% (due to losses in chlorination step)

Alternative Coupling Reagents

Modern peptide coupling agents enable synthesis without isolating acyl chlorides:

EDCI/HOBt-Mediated Coupling

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

Procedure :

  • Activate furan-2-carboxylic acid with EDCI/HOBt (1:1:1 molar ratio) in DMF

  • Add 3-fluoroaniline (1.1 equiv)

  • Stir at 0°C → room temperature (12–18 hr)

  • Purify via recrystallization (ethanol/water)

Yield : 72–80%
Advantage : Mild conditions suitable for acid-sensitive substrates

Catalytic Methods for Industrial-Scale Production

Palladium-Catalyzed Carbonylation

A patent-pending method employs Pd(OAc)₂/Xantphos catalytic system:

  • Substrates : 3-Fluoroiodobenzene + furan-2-carbonyl chloride

  • Conditions :

    • CO (1 atm), DMF, 80°C

    • K₂CO₃ base

  • Yield : 68% (needs optimization)

Mechanism : Oxidative addition of aryl iodide to Pd(0), CO insertion, and reductive elimination.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Direct amidation89–94>99High1.0
In situ chlorination78–8595–98Moderate1.2
EDCI/HOBt coupling72–8097–99Low3.5
Pd carbonylation6890Industrial8.9

Cost index normalized to direct amidation method.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel, ethyl acetate/hexane (3:7 → 1:1 gradient)

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 1H, Ar-H), 7.34–7.27 (m, 2H, Ar-H), 7.15 (d, J = 3.5 Hz, 1H, furan-H), 6.84 (d, J = 3.5 Hz, 1H, furan-H).

  • IR (cm⁻¹) : 3274 (N-H), 1662 (C=O), 1598 (C-F).

Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DCM) improve yields vs. ethers (THF)

  • Water content : >0.1% H₂O reduces yield by 12–18% due to acyl chloride hydrolysis

Temperature Control

  • 0°C → room temperature : Minimizes side reactions (e.g., furan ring opening)

  • High temperatures (>40°C) promote decomposition (5–8% yield loss/hr)

Q & A

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS.
  • Light/Heat Stress : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Outcome : Degradation products (e.g., hydrolyzed carboxamide) inform formulation strategies .

Emerging Research Directions

Q. Q. Can This compound be repurposed for non-viral targets (e.g., cancer)?

  • Methodological Answer :
  • High-Throughput Screening : Test against NCI-60 cancer cell lines.
  • Mechanistic Studies : Evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
  • Synergy Analysis : Combine with cisplatin and calculate combination index (CI) via CompuSyn .

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